Palmitoyllactic acid, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

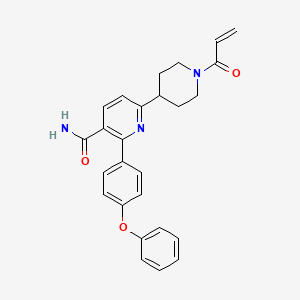

Palmitoyllactic acid, (S)- is a bioactive chemical.

Aplicaciones Científicas De Investigación

Global Profiling of Dynamic Protein Palmitoylation

Protein S-palmitoylation, involving the reversible linkage of palmitic acid to proteins, is crucial for membrane association and localization of proteins. A method was developed for global quantitative mapping of protein palmitoylation dynamics, highlighting the regulatory role of enzyme-mediated depalmitoylation in cellular functions like cell growth, migration, and cancer (Martin et al., 2011).

Therapeutic Potential and Structural Analysis

Anti-Inflammatory and Antioxidant Properties of N-Palmitoyl-Ethanol Amine Derivatives

N-Palmitoyl-ethanolamine, found in egg yolk, exhibits anti-inflammatory and analgesic effects. This study examined derivatives of N-palmitoyl-ethanolamine, revealing compounds with notable anti-inflammatory and antioxidant properties, offering insights for drug design based on new analogues with improved biological properties (Saturnino et al., 2017).

Biomedical Applications of Polylactic Acid (PLA)

Biomedical Applications of PLA

Polylactic acid (PLA) is a biodegradable polymer with a wide range of applications in the medical field, such as drug delivery systems and tissue engineering. It's biocompatible, biodegradable, and has FDA approval for various applications. PLA's utility in biomedical engineering, including its role in 3D printing and as drug-loaded nanoparticle carriers, is significant (Tyler et al., 2016).

Polylactic Acid Technology

Polylactic acid, derived from renewable resources, is an alternative to petrochemical-based plastics due to its biodegradability and unique physical properties. Its applications span across various fields like paper coating, fibers, and packaging, offering an environmentally friendly solution (Drumright et al., 2000).

Role of Palmitoylation in Intracellular Signaling

Palmitoylation of Intracellular Signaling Proteins

Protein S-palmitoylation plays a significant role in modulating protein-membrane interactions, trafficking, and activity. The reversibility of palmitoylation makes it an intriguing mechanism for regulating protein functions, influenced by protein acyltransferases and thioesterases (Smotrys & Linder, 2004).

Biocompatibility and Excretion of PLA

PLA, commonly used in medical implants, is known for its biocompatibility and safe degradation products. The degradation, influenced by factors like bacterial infection and inflammation, is crucial for its use in diverse medical applications. This study emphasizes PLA's safety and potential in biomedical innovation (da Silva et al., 2018).

Propiedades

Número CAS |

358632-58-3 |

|---|---|

Nombre del producto |

Palmitoyllactic acid, (S)- |

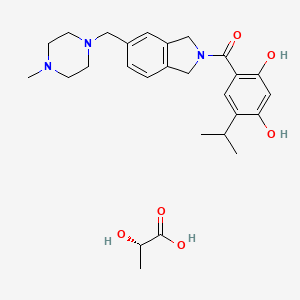

Fórmula molecular |

C19H36O4 |

Peso molecular |

328.49 |

Nombre IUPAC |

(S)-2-(palmitoyloxy)propanoic acid |

InChI |

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)23-17(2)19(21)22/h17H,3-16H2,1-2H3,(H,21,22)/t17-/m0/s1 |

Clave InChI |

QEYBJRUFQPDBLY-KRWDZBQOSA-N |

SMILES |

CCCCCCCCCCCCCCCC(O[C@H](C(O)=O)C)=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Palmitoyllactic acid, (S)-; L-2-o-palmitoyllactic acid; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one](/img/structure/B609752.png)

![2-[4-[[(3,5-Dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid](/img/structure/B609753.png)